molecular formula C7H14FNO B13475702 [4-(Fluoromethyl)oxan-4-yl]methanamine

[4-(Fluoromethyl)oxan-4-yl]methanamine

Cat. No.: B13475702
M. Wt: 147.19 g/mol
InChI Key: WWHWBVNNEZTPHU-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C7H15FNO. It is a derivative of oxane, featuring a fluoromethyl group and a methanamine group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with fluoromethylating agents and subsequent amination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Fluoromethyl)oxan-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

[4-(Fluoromethyl)oxan-4-yl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methanamine group can interact with various enzymes and receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Chloromethyl)oxan-4-yl]methanamine
  • [4-(Bromomethyl)oxan-4-yl]methanamine
  • [4-(Hydroxymethyl)oxan-4-yl]methanamine

Uniqueness

[4-(Fluoromethyl)oxan-4-yl]methanamine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to its chloro, bromo, and hydroxy analogs.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanamine

InChI

InChI=1S/C7H14FNO/c8-5-7(6-9)1-3-10-4-2-7/h1-6,9H2

InChI Key

WWHWBVNNEZTPHU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)CF

Origin of Product

United States

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